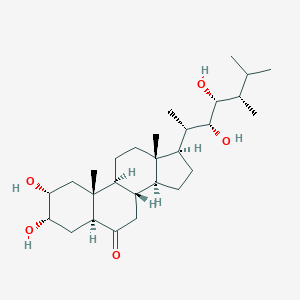

Castasterone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUIKSFYFRVQLF-QONPFPPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80736-41-0 | |

| Record name | Castasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Castasterone in Plants

Biosynthetic Pathways Leading to Castasterone

Late C6-Oxidation Pathway

The biosynthesis of castasterone in plants can occur through several routes, including the late C6-oxidation pathway. nih.govkegg.jp This pathway is characterized by the oxidation of the C6 position on the steroid B-ring occurring as one of the final steps, after modifications to the side chain have already taken place. nih.govfrontiersin.org In contrast to the early C6-oxidation pathway, where C6 is oxidized early in the sequence, the late C6-oxidation pathway proceeds through a series of intermediates that lack the C6-oxo group until the later stages. nih.govresearchgate.net

The late C6-oxidation pathway begins with campestanol, which is sequentially converted through a series of enzymatic reactions. nih.gov Key steps in this pathway include the conversion of campestanol to 6-deoxocathasterone, followed by its conversion to 6-deoxoteasterone. nih.gov Subsequent steps involve the transformation of 6-deoxoteasterone into 3-dehydro-6-deoxoteasterone, then to 6-deoxotyphasterol, and finally to 6-deoxocastasterone (B1254736). nih.gov The crucial final step in the formation of castasterone via this pathway is the C6-oxidation of 6-deoxocastasterone. nih.govnih.gov The full biosynthetic sequence of the late C6-oxidation pathway has been established as: Campestanol → 6-Deoxocathasterone → 6-Deoxoteasterone → 3-Dehydro-6-deoxoteasterone → 6-Deoxotyphasterol → 6-Deoxocastasterone → Castasterone. nih.gov This pathway has been shown to be functional in various plant species, including Arabidopsis. nih.gov

Enzymes and Genes Involved in Castasterone Biosynthesis

The biosynthesis of castasterone is a complex process mediated by a variety of enzymes encoded by specific genes. These enzymes catalyze the sequential modifications of a sterol precursor to produce the final active brassinosteroid. The primary classes of enzymes involved are Cytochrome P450 monooxygenases, reductases, hydroxylases, and oxidases. nih.gov

Cytochrome P450 Monooxygenases (e.g., CYP85A1/SoCYP85A1, CYP85A69, CYP90A1)

Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes that play a critical role in the biosynthesis of brassinosteroids, including castasterone. nih.gov They are involved in various hydroxylation and oxidation reactions. nih.govnih.gov

CYP85A1 : This enzyme, also known as BR-6-oxidase, is a key catalyst in the final steps of castasterone synthesis. uniprot.orgmdpi.comnih.gov It is responsible for the C6-oxidation that converts 6-deoxocastasterone to castasterone. uniprot.orgpnas.org In tomato (Solanum lycopersicum), this enzyme is encoded by the Dwarf gene and is referred to as SoCYP85A1. nih.govpnas.org Functional studies have shown that CYP85A1 can also catalyze the C6-oxidation of other 6-deoxo-brassinosteroids, such as the conversion of 6-deoxoteasterone to teasterone and 6-deoxotyphasterol to typhasterol. nih.govuniprot.org The rice ortholog, OsCYP85A1, also exhibits this C-6 oxidase activity. nih.gov

CYP85A69 : In pea (Pisum sativum), two CYP85A genes have been identified, CYP85A1 and CYP85A6. nih.gov Both of these enzymes primarily function as BR C-6 oxidases, converting 6-deoxocastasterone to castasterone. nih.gov A mutation in the CYP85A6 gene results in a BR-deficient phenotype with reduced levels of castasterone and an accumulation of 6-deoxocastasterone. nih.gov

CYP90A1 : Also known as CPD, this enzyme catalyzes the C-23 hydroxylation of brassinosteroid precursors. nih.gov Specifically, it is involved in the conversion of 6-deoxocathasterone to 6-deoxoteasterone in the late C6-oxidation pathway. frontiersin.org

Reductases (e.g., DET2, 5α-reductase)

Reductases are responsible for key reduction reactions in the early stages of the brassinosteroid biosynthetic pathway.

DET2 : The DET2 gene encodes a steroid 5α-reductase. frontiersin.orgnih.gov This enzyme is homologous to mammalian steroid 5α-reductases and is crucial for the conversion of campesterol (B1663852) to campestanol by reducing the double bond at the C5 position. frontiersin.orgnih.gov In Brachypodium distachyon, the gene BdDET2 has been confirmed to be an ortholog of BR 5α-reductase. nih.govacs.org

5α-reductase : This is the general class of enzymes to which DET2 belongs. frontiersin.orgnih.gov Its function is to convert 4-en-3-one steroids to their 5α-dihydro-3-one forms, a critical step that channels sterol precursors into the brassinosteroid biosynthetic pathway. nih.govfrontiersin.org

Hydroxylases (e.g., C-22 hydroxylase, C-23 hydroxylase)

Hydroxylases introduce hydroxyl groups at specific positions on the steroid side chain, which is essential for biological activity.

C-22 hydroxylase : This hydroxylation is one of the initial steps in modifying the sterol side chain. The enzyme responsible is encoded by the DWF4 gene (CYP90B1). nih.govnih.gov It catalyzes the C-22 hydroxylation of various sterols, including campestanol, to produce intermediates like 6-deoxocathasterone. nih.gov The BdCYP90B1 gene in Brachypodium distachyon acts as a BR C-22 hydroxylase. nih.govacs.org

C-23 hydroxylase : Following C-22 hydroxylation, a hydroxyl group is added at the C-23 position. This reaction is catalyzed by the CYP90A1/CPD enzyme. frontiersin.orgnih.gov For instance, it converts cathasterone to teasterone in the early C6-oxidation pathway and 6-deoxocathasterone to 6-deoxoteasterone in the late C6-oxidation pathway. frontiersin.org In Brachypodium distachyon, BdCYP90D2 is the ortholog for BR C-23 hydroxylase. nih.govacs.org

Oxidases (e.g., C-3 oxidase, C-6 oxidase)

Oxidases perform critical oxidation steps on the steroid A and B rings.

C-3 oxidase : This enzyme is involved in the epimerization at the C-3 position, for example, in the conversion of teasterone to typhasterol via a 3-dehydroteasterone intermediate. nih.gov The rice D2 gene and the Brachypodium distachyon gene BdCYP90A1 have been identified as encoding a BR C-3 oxidase. nih.govnih.govacs.org

C-6 oxidase : This is a crucial enzyme that catalyzes the final C-6 oxidation step to produce castasterone. uniprot.orgpnas.org The enzyme, encoded by genes like CYP85A1, converts 6-deoxocastasterone into castasterone. uniprot.orgnih.govpnas.org In maize, this enzyme is encoded by the Brd1 gene. plos.org In some species, a related enzyme, CYP85A2, can further oxidize castasterone to brassinolide (B613842); however, this enzyme is often absent in monocots. mdpi.comacs.org

Table 1: Key Enzymes and Genes in Castasterone Biosynthesis

| Enzyme Class | Enzyme/Gene | Function | Organism Example(s) |

|---|---|---|---|

| Cytochrome P450 | CYP85A1 (BR-6-oxidase) | C-6 oxidation of 6-deoxocastasterone to Castasterone | Tomato, Rice, Brachypodium distachyon |

| Cytochrome P450 | CYP90A1 (CPD) | C-23 hydroxylation | Arabidopsis |

| Cytochrome P450 | CYP90B1 (DWF4) | C-22 hydroxylation | Arabidopsis |

| Reductase | DET2 (5α-reductase) | Reduction of campesterol to campestanol | Arabidopsis, Brachypodium distachyon |

| Oxidase | C-3 Oxidase (e.g., D2) | C-3 epimerization | Rice, Brachypodium distachyon |

Castasterone as an End Product in Specific Plant Species (e.g., Brachypodium distachyon)

While in many dicotyledonous plants like Arabidopsis, castasterone is the penultimate precursor to the more active brassinolide, in several monocotyledonous species, castasterone functions as the primary biologically active brassinosteroid and the end product of the biosynthetic pathway. mdpi.comacs.orgresearchgate.net

A prime example of this is the model monocot plant Brachypodium distachyon. nih.govresearchgate.net Extensive analysis through gas chromatography-mass spectrometry (GC-MS) has identified castasterone and its biosynthetic precursors in this grass, but brassinolide is notably absent. nih.govresearchgate.net Further biochemical studies have confirmed this observation. Crude enzyme solutions prepared from B. distachyon can successfully catalyze the conversion of precursors up to castasterone but are unable to facilitate the subsequent conversion of castasterone to brassinolide. nih.govacs.orgresearchgate.net

The molecular basis for this distinction lies in the genetic makeup of the plant. The conversion of castasterone to brassinolide is a Baeyer-Villiger oxidation reaction catalyzed by an enzyme known as brassinolide synthase, which in Arabidopsis is encoded by the CYP85A2 gene. acs.orgnih.gov Genomic analysis of B. distachyon has revealed that it lacks an ortholog of the CYP85A2 gene. nih.govresearchgate.net While B. distachyon does possess the BdCYP85A1 gene, which encodes a functional C-6 oxidase necessary for producing castasterone from 6-deoxocastasterone, this enzyme does not possess brassinolide synthase activity. nih.gov This genetic absence of a functional brassinolide synthase means the pathway terminates at castasterone. acs.orgresearchgate.net This characteristic is not unique to Brachypodium, as other important monocots like rice also lack brassinolide and use castasterone as their most active brassinosteroid. mdpi.comnih.gov These findings strongly indicate that castasterone is the functional end product of the brassinosteroid biosynthesis pathway that governs growth and development in Brachypodium distachyon. nih.govacs.orgacs.orgresearchgate.net

Metabolic Regulation and Catabolism of Castasterone

The regulation of castasterone levels is crucial for normal plant growth, and its catabolism represents a key mechanism for inactivating the hormone and fine-tuning physiological responses. Plants employ several strategies to metabolically deactivate castasterone, thereby preventing its over-accumulation and the associated detrimental effects on development. These processes, which include epimerization, glucosylation, and esterification, result in the formation of various metabolites and conjugates with reduced or no biological activity.

Glucosylation

Glucosylation is a common mechanism for the inactivation and storage of plant hormones, including brassinosteroids. This process involves the attachment of a glucose molecule to a hydroxyl group on the steroid nucleus, a reaction catalyzed by UDP-glycosyltransferases (UGTs). The resulting glucoside conjugates are generally more water-soluble and biologically inactive. While specific studies detailing the glucosylation of castasterone are limited, it is a recognized metabolic fate for brassinosteroids. The formation of castasterone glucosides would render the hormone inactive and facilitate its transport and sequestration within the plant cell, effectively removing it from the active pool. Research on other brassinosteroids suggests that glucosylation can occur at various positions on the steroid skeleton, leading to a diversity of inactive conjugates.

Esterification

Esterification with fatty acids is another potential pathway for the metabolic inactivation of castasterone. This process would involve the formation of an ester linkage between a hydroxyl group of castasterone and a fatty acid. Similar to glucosylation, this modification would increase the lipophilicity of the molecule and likely render it inactive. While the esterification of other plant sterols is a known phenomenon, detailed research specifically identifying fatty acid esters of castasterone in planta is an area requiring further investigation. The enzymes responsible for such reactions would likely be acyltransferases.

Products and Conjugates of Castasterone Metabolism

The metabolic transformations of castasterone lead to a variety of products and conjugates, effectively controlling its active concentration in plant tissues. One of the key catabolic pathways is the conversion of castasterone to 28-norcastasterone through C-28 demethylation. This conversion results in a less active form of the brassinosteroid. In some plant species, castasterone is the end-product of the biosynthetic pathway, while in others, it serves as the immediate precursor to the more potent brassinolide. The enzyme responsible for this conversion, a member of the CYP85A family of cytochrome P450 monooxygenases, is absent in certain plant species, making castasterone the primary active brassinosteroid in those cases. mdpi.com

Table 1: Known Metabolic Products of Castasterone

| Metabolite | Transformation | Biological Activity | Plant Species |

| Brassinolide | C-6 oxidation | More active | Many dicotyledonous plants (e.g., Arabidopsis thaliana) |

| 28-norcastasterone | C-28 demethylation | Less active | Arabidopsis thaliana, Tomato |

Table 2: Potential Conjugates of Castasterone

| Conjugate Type | Potential Modification | Expected Biological Activity |

| Glucosides | Attachment of a glucose moiety | Inactive |

| Fatty Acid Esters | Esterification with a fatty acid | Inactive |

Biological Roles of Castasterone in Plant Physiology and Development

Regulation of Cell Proliferation and Differentiation

Cell Elongation

One of the most well-documented roles of Castasterone and other brassinosteroids is the promotion of cell elongation. nih.gov This process is critical for the growth of stems, leaves, and roots. Brassinosteroids are recognized as essential endogenous regulators for these expansive processes. nih.gov The signaling pathway initiated by BRs, including Castasterone, leads to the modification of the cell wall, making it more extensible and allowing the cell to increase in volume. This involves the induction of genes encoding xyloglucan endotransferases (XETs), enzymes that facilitate cell wall loosening. nih.gov

Cell Division

Beyond increasing cell size, Castasterone is involved in regulating cell division, or proliferation, which is vital for creating new tissues and organs. nih.gov The brassinosteroid signaling pathway has been shown to influence the cell cycle. nih.gov Studies on BR-deficient mutants have revealed a reduction in cell number in organs like leaves, indicating a positive regulatory role for brassinosteroids in cell division. mdpi.com This regulation is partly achieved through the upregulation of specific cell cycle genes, such as those encoding cyclins like CycD3, which are critical for the transition between phases of the cell cycle. nih.govmdpi.com While much of the research highlights the broader class of brassinosteroids, Castasterone's position as a key active compound underscores its importance in these proliferative processes. nih.govresearchgate.net

This table summarizes the primary roles of Castasterone and the broader brassinosteroid class in regulating fundamental cellular processes in plants.

Influence on Organ Development

By controlling cell elongation and division, Castasterone exerts significant influence over the development and architecture of various plant organs, from the roots anchoring the plant to the reproductive structures ensuring its propagation.

Root Growth and Development

The role of brassinosteroids in root development is complex and concentration-dependent. While high concentrations can be inhibitory, low, physiological concentrations of brassinosteroids, including forms like 24-epicastasterone (B1146225), actively promote root elongation. This stimulatory effect has been observed in wild-type plants and is even more pronounced in BR-deficient mutants, where root growth can be significantly rescued by the application of these compounds. This growth-promoting effect appears to be largely independent of auxin action. Brassinosteroids are present in roots, and the molecular machinery for their biosynthesis and signaling is also expressed in root tissues, confirming their role as important endogenous regulators of root development. nih.gov

Pollen Formation

Castasterone and other brassinosteroids are critically linked to plant reproductive success, particularly in male fertility. The initial discovery of brassinosteroids was from pollen, and research has since established their essential role in anther and pollen development. nih.gov Biologically active BRs, including Castasterone, accumulate in pollen grains. semanticscholar.org They regulate multiple stages of development, from early microspore formation to pollen maturation. The BR signaling pathway directly controls the expression of key genes required for the development of the tapetum—a nutritive cell layer in the anther—and the formation of the pollen wall. A deficiency in BR signaling can lead to male sterility, often due to aborted pollen development. youtube.com

This table outlines the demonstrated influence of Castasterone and related brassinosteroids on the development of key plant organs.

Vascular Differentiation

Vascular tissues, comprising xylem and phloem, are critical for the transport of water, nutrients, and signaling molecules throughout the plant. Brassinosteroids are recognized as key regulators of vascular development, with castasterone being an active component in this process. mdpi.comresearchgate.netdntb.gov.ua Research has demonstrated that brassinosteroids, including castasterone, are essential for promoting xylem differentiation. nih.gov

Studies using zinnia (Zinnia elegans) cells, a model system for studying tracheary element differentiation, have shown that endogenous levels of several brassinosteroids, including castasterone, increase significantly just before the morphological changes associated with tracheary element formation. nih.gov This suggests that castasterone is necessary for the initiation of this differentiation process. nih.gov Furthermore, experiments have indicated that both the early and late C6-oxidation pathways of brassinosteroid biosynthesis are active during tracheary element differentiation in these cells. nih.gov The process of in vitro tracheary element differentiation is categorized into three stages, with brassinosteroids playing a crucial role in the transition to Stage III, which involves secondary wall formation and programmed cell death. nih.gov

In the model plant Arabidopsis thaliana, genetic studies have revealed that mutations in genes related to brassinosteroid biosynthesis or signaling lead to defects in vascular development, often resulting in fewer xylem cells and a comparative increase in phloem cells. mdpi.com The interplay between brassinosteroid signaling and other hormonal pathways, such as the tracheary element differentiation inhibitory factor (TDIF) peptide signaling, is crucial for maintaining the vascular meristem. nih.gov While TDIF inhibits xylem differentiation, brassinosteroids like castasterone promote it, suggesting a competitive and finely-tuned regulatory mechanism for vascular development. nih.gov

Modulation of Photosynthetic Processes

Chlorophylls are the primary pigments responsible for capturing light energy during photosynthesis. Heavy metal stress, such as that induced by cadmium (Cd) and copper (Cu), often leads to a reduction in chlorophyll content, indicative of phytotoxicity. nih.govtandfonline.com Treatment with castasterone has been shown to ameliorate this negative effect.

In Brassica juncea plants exposed to cadmium toxicity, a notable reduction in chlorophyll and carotenoid content was observed. nih.gov However, seed soaking with castasterone effectively alleviated this toxicity and restored the photosynthetic pigment levels. nih.govksu.edu.sa Specifically, a combined treatment of castasterone and citric acid improved chlorophyll and carotenoid content by 47.17% and 34.06%, respectively, in cadmium-stressed B. juncea seedlings. ksu.edu.saresearchgate.net This restorative effect is partly attributed to the downregulation of the chlorophyllase (CHLASE) gene, which is involved in chlorophyll degradation. nih.gov

Similarly, under copper stress, castasterone application has been observed to protect photosynthetic pigments from degradation. tandfonline.comresearchgate.net The overproduction of reactive oxygen species (ROS) under copper toxicity hampers these pigments, and castasterone helps to mitigate this damage. tandfonline.com

| Plant Species | Stress Condition | Castasterone Treatment Effect | Key Finding |

|---|---|---|---|

| Brassica juncea | Cadmium (Cd) Toxicity | Alleviated reduction in chlorophyll and carotenoid content | Improved chlorophyll and carotenoid content by 47.17% and 34.06% respectively (with citric acid). ksu.edu.saresearchgate.net |

| Brassica juncea | Copper (Cu) Toxicity | Protected photosynthetic pigments from degradation | Mitigated damage from reactive oxygen species. tandfonline.com |

The efficiency of photosynthesis is also dependent on the activity of various enzymes involved in the Calvin cycle and other related processes. Castasterone has been shown to positively influence the activity of key photosynthetic enzymes, particularly in plants subjected to stress.

Gas exchange parameters, including the net photosynthetic rate, stomatal conductance, and transpiration rate, are direct indicators of photosynthetic activity and plant water status. Castasterone application has been demonstrated to improve these parameters, especially under stressful conditions.

In Brassica juncea plants subjected to cadmium-induced toxicity, a reduction in leaf gas exchange parameters was observed. nih.gov Treatment with castasterone, particularly in combination with citric acid, helped to restore these photosynthetic attributes. nih.gov Similarly, under copper stress, the overproduction of reactive oxygen species hampered gas exchange parameters, and the application of castasterone as a seed soaking treatment led to their improvement. tandfonline.comresearchgate.net This suggests that castasterone plays a protective role in maintaining stomatal function and, consequently, the efficiency of gas exchange necessary for photosynthesis.

Enhancement of Plant Tolerance to Abiotic Stresses

Castasterone is a potent agent in enhancing plant resilience to a variety of abiotic stresses. Its protective mechanisms involve the modulation of physiological and biochemical responses that help plants cope with adverse environmental conditions.

Heavy metal contamination in soil is a significant environmental problem that adversely affects plant growth and productivity. researchgate.netmdpi.com Castasterone has demonstrated considerable potential in mitigating the toxic effects of heavy metals such as cadmium (Cd) and copper (Cu). plantarchives.org

In Brassica juncea seedlings exposed to copper stress, exogenous application of castasterone led to a partial recovery of growth parameters and a reduction in the uptake of the metal by both roots and shoots. nih.gov Copper exposure induced oxidative stress, as indicated by the accumulation of hydrogen peroxide (H₂O₂) and superoxide (B77818) anion radicals (O₂⁻). tandfonline.comnih.gov Castasterone pre-treatment significantly reduced the accumulation of these reactive oxygen species. nih.gov Furthermore, castasterone application enhanced the plant's enzymatic and non-enzymatic antioxidant defense systems, which are crucial for detoxifying ROS and mitigating oxidative damage. nih.gov

Similarly, in the case of cadmium toxicity, castasterone treatment in Brassica juncea helped to alleviate phytotoxicity, which was evident from stunted growth and the accumulation of malondialdehyde, a marker of lipid peroxidation. nih.gov Seed priming with castasterone, especially when combined with citric acid, was highly effective in reducing cadmium-induced toxicity. ksu.edu.saresearchgate.net This was manifested by a reduction in H₂O₂ and O₂⁻ levels by 30.71% and 12.12%, respectively. ksu.edu.saresearchgate.net

The ameliorative effect of castasterone against heavy metal stress is linked to its ability to strengthen the plant's antioxidant defense system and promote the accumulation of compatible solutes. nih.gov

| Plant Species | Heavy Metal Stress | Key Findings on Castasterone's Mitigating Effects |

|---|---|---|

| Brassica juncea | Copper (Cu) | Reduced metal uptake in roots and shoots. nih.gov Decreased accumulation of H₂O₂ and O₂⁻. nih.gov Enhanced antioxidant defense system. nih.gov |

| Brassica juncea | Cadmium (Cd) | Alleviated phytotoxicity and stunted growth. nih.gov Reduced H₂O₂ and O₂⁻ levels by 30.71% and 12.12% respectively (with citric acid). ksu.edu.saresearchgate.net Strengthened antioxidant defense and compatible solute accumulation. nih.gov |

Insecticide-Induced Phytotoxicity Attenuation

The application of certain insecticides can induce phytotoxicity in plants, leading to oxidative stress. Castasterone has been shown to effectively attenuate these harmful effects. In studies involving Brassica juncea grown under imidacloprid (an insecticide) stress, seed treatment with castasterone resulted in the recovery of seedling growth. nih.gov

The protective mechanism of castasterone involves the reduction of oxidative stress generated by the production of reactive oxygen species like hydrogen peroxide and superoxide anion. nih.gov Castasterone treatment activates the antioxidative defense system, leading to increased activities of various antioxidant enzymes. nih.govresearchgate.net Furthermore, it stimulates the biosynthesis of phenolics and organic acids of the Krebs cycle. nih.gov At the molecular level, castasterone is involved in regulating the gene expression of key enzymes related to ROS generation, antioxidative defense, and pesticide detoxification systems, ultimately leading to a reduction in insecticide residues. nih.gov

Oxidative Stress Regulation

A central aspect of castasterone's protective role in plants under various stress conditions is its ability to regulate oxidative stress. This is achieved through a multi-faceted approach involving the scavenging of reactive oxygen species and the enhancement of both enzymatic and non-enzymatic antioxidant systems.

Exposure to stressors like heavy metals and insecticides leads to an overproduction of ROS, including hydrogen peroxide (H₂O₂) and the superoxide anion radical (O₂⁻), causing significant oxidative damage to plant cells. nih.govtandfonline.com Castasterone treatment has been consistently shown to reduce the accumulation of these harmful molecules. For instance, in Brassica juncea seedlings under copper stress, pre-treatment with castasterone significantly lowered the levels of H₂O₂ and O₂⁻. nih.gov Similarly, under cadmium stress, castasterone application led to a marked decrease in both H₂O₂ and superoxide anion levels. um.edu.mtksu.edu.sa This direct scavenging of ROS is a primary mechanism by which castasterone mitigates oxidative damage.

Castasterone enhances the plant's capacity to neutralize ROS by boosting the activity of key antioxidant enzymes. nih.govtandfonline.com Superoxide dismutase (SOD) acts as the first line of defense, converting superoxide radicals into H₂O₂. Catalase (CAT) and various peroxidases (POD), including ascorbate peroxidase (APX), then detoxify H₂O₂ into water and oxygen. tandfonline.com Glutathione reductase (GR) is crucial for maintaining the pool of reduced glutathione, a key antioxidant. nih.gov

Studies have documented a significant increase in the activities of SOD, CAT, POD, APX, and GR in plants treated with castasterone under stress conditions. nih.govtandfonline.comscispace.com For example, under copper stress in B. juncea, castasterone application led to enhanced activities of ascorbate peroxidase, dehydroascorbate reductase, and glutathione reductase. nih.gov This upregulation of the enzymatic antioxidant machinery is a critical component of castasterone-induced stress tolerance.

In addition to enzymatic antioxidants, castasterone also modulates the levels of non-enzymatic antioxidants, such as polyphenols and flavonoids. These compounds are effective radical scavengers and play a significant role in mitigating oxidative stress. tandfonline.com Research has shown that under heavy metal stress, castasterone treatment can lead to an increased accumulation of total phenols and flavonoids. tandfonline.com In Brassica juncea under cadmium stress, a combined treatment of castasterone and citric acid increased polyphenolic content by 42.44%. um.edu.mtksu.edu.sa Furthermore, phenolic profiling in copper-stressed B. juncea revealed that castasterone application increased the accumulation of specific polyphenols like caffeic acid, ellagic acid, catechin, and chlorogenic acid. tandfonline.com This enhancement of the non-enzymatic antioxidant system provides an additional layer of protection against oxidative damage.

Drought Stress Response

Castasterone, a key bioactive brassinosteroid, plays a significant role in mediating plant responses to drought, one of the most critical abiotic stressors limiting agricultural productivity. frontiersin.org Plants under drought stress exhibit complex physiological and molecular adjustments, and castasterone is integral to this adaptive response. frontiersin.orgnih.gov Research has shown that endogenous levels of castasterone increase significantly in plants subjected to drought conditions. frontiersin.orgresearchgate.net In barley, for instance, the most substantial variation in brassinosteroid accumulation in crown tissue exposed to drought was observed for castasterone. nih.gov This accumulation is a component of a broader hormonal signaling cascade that plants use to manage water deficit. nih.govfrontiersin.org

The mechanism of castasterone-induced drought tolerance involves the regulation of various cellular processes. It helps mitigate oxidative stress, a common secondary effect of drought, by enhancing the activity of antioxidant enzymes. nih.govresearchgate.net This protective role helps maintain cellular integrity under water-limiting conditions. Furthermore, castasterone influences the accumulation of osmolytes, such as proline, which are crucial for maintaining cell turgor and osmotic balance. iut.ac.iriau.ir

At the molecular level, castasterone signaling intersects with other phytohormone pathways, particularly that of abscisic acid (ABA), the primary hormone involved in drought stress. frontiersin.orgmdpi.com This crosstalk allows for a finely tuned response, regulating stomatal closure to reduce water loss and modulating the expression of a suite of drought-responsive genes. mdpi.comresearchgate.net Studies in maize have demonstrated that drought-tolerant genotypes exhibit higher levels of brassinosteroids, including castasterone, under stress, correlating with enhanced resilience. nih.gov The regulation of gene expression by castasterone and its signaling components, such as the transcription factor RD26, is a critical aspect of how it confers drought tolerance. mdpi.comresearchgate.net

Table 1: Research Findings on Castasterone's Role in Drought Stress Response

| Plant Species | Observed Effect of Castasterone/Brassinosteroids under Drought | Key Findings | Reference |

|---|---|---|---|

| Barley (Hordeum vulgare) | Increased endogenous accumulation of castasterone. | Drought conditions induced a significant increase in the biologically active castasterone form in all tested genotypes. | frontiersin.org |

| Maize (Zea mays) | Higher brassinosteroid content correlated with drought tolerance. | Drought-tolerant maize genotypes showed higher levels of brassinosteroids, including castasterone, which was associated with improved physiological and morphological characteristics under stress. | nih.gov |

| Mustard (Brassica juncea) | Enhanced antioxidant defense system. | Castasterone treatment activated antioxidant enzymes, reducing oxidative stress generated by reactive oxygen species (ROS) under stress conditions. | nih.gov |

| General Model (e.g., Arabidopsis) | Crosstalk with ABA signaling pathway. | Brassinosteroid signaling can antagonistically interact with ABA-responsive transcription factors to regulate plant development and drought tolerance. | mdpi.com |

Responses to Biotic Stresses (e.g., Pathogen Infection)

Castasterone and other brassinosteroids (BRs) are increasingly recognized as crucial modulators of plant immunity, influencing the outcome of interactions with a wide array of pathogens, including viruses, bacteria, and fungi. researchgate.netnih.gov The defense mechanism mediated by these steroid hormones is often referred to as brassinosteroid-induced disease resistance (BDR). nih.govmdpi.com This resistance pathway appears to be distinct from other well-characterized defense responses like systemic acquired resistance (SAR), as it does not always depend on the accumulation of salicylic (B10762653) acid (SA) or the expression of typical pathogenesis-related (PR) genes. nih.gov

The role of castasterone in biotic stress response is complex and can be dependent on the pathogen's lifestyle. mdpi.com Generally, BRs tend to enhance resistance against biotrophic pathogens, which derive nutrients from living host cells. mdpi.com For example, treatment with brassinolide (B613842), a downstream metabolite of castasterone, enhanced resistance in tobacco against the tobacco mosaic virus (TMV), the bacterium Pseudomonas syringae pv. tabaci, and the fungus Oidium sp. nih.gov Similarly, it induced resistance in rice against rice blast (Magnaporthe grisea) and bacterial blight (Xanthomonas oryzae pv. oryzae). nih.gov

Conversely, BR signaling can sometimes lead to increased susceptibility to necrotrophic pathogens, which kill host cells to obtain nutrients. mdpi.com This differential effect highlights the intricate regulatory role of castasterone in balancing plant growth and defense priorities. The signaling pathway involves key transcription factors like BES1, which can directly regulate the expression of defense-related genes. mdpi.com There is significant crosstalk between the brassinosteroid pathway and the primary defense hormone signaling networks of salicylic acid and jasmonic acid (JA). nih.govnih.govfrontiersin.org This interaction can be either synergistic or antagonistic, allowing the plant to fine-tune its immune response to specific threats. nih.govfrontiersin.org

Table 2: Research Findings on Brassinosteroid-Mediated Responses to Biotic Stress

| Plant Species | Pathogen | Pathogen Type | Effect of Brassinosteroid Treatment | Reference |

|---|---|---|---|---|

| Tobacco (Nicotiana tabacum) | Tobacco Mosaic Virus (TMV) | Virus (Biotroph) | Enhanced resistance, smaller lesion size. | nih.govmdpi.com |

| Tobacco (Nicotiana tabacum) | Pseudomonas syringae pv. tabaci | Bacterium (Biotroph) | Enhanced resistance. | nih.gov |

| Tobacco (Nicotiana tabacum) | Oidium sp. (powdery mildew) | Fungus (Biotroph) | Enhanced resistance. | nih.govmdpi.com |

| Rice (Oryza sativa) | Magnaporthe grisea (rice blast) | Fungus (Hemibiotroph) | Induced resistance. | nih.gov |

| Rice (Oryza sativa) | Xanthomonas oryzae pv. oryzae | Bacterium (Biotroph) | Induced resistance. | nih.gov |

| Arabidopsis thaliana | Alternaria brassicicola | Fungus (Necrotroph) | Enhanced susceptibility in a gain-of-function mutant (bes1-D). | mdpi.com |

Molecular Mechanisms of Castasterone Signaling in Plants

Perception by Plasma Membrane-Localized Receptor Kinases

Castasterone is perceived by a receptor complex located on the plasma membrane. researchgate.netmdpi.com This perception is a critical first step that triggers the entire downstream signaling network. The core of this receptor complex is formed by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). mdpi.comnih.gov

BRI1 is a leucine-rich repeat receptor-like kinase (LRR-RLK) that functions as the primary receptor for brassinosteroids, including Castasterone. researchgate.netnih.gov The extracellular domain of BRI1 is directly involved in perceiving and binding the steroid hormone. researchgate.net Studies using biotin-tagged photoaffinity Castasterone have provided direct evidence of this binding. researchgate.netnih.gov Upon binding Castasterone, BRI1 undergoes conformational changes that are essential for its activation. mdpi.com BRI1 possesses a dual-specificity kinase activity, enabling it to phosphorylate both serine/threonine and tyrosine residues. uniprot.org In the absence of a ligand, BRI1 is kept in an inactive state by an inhibitory protein, BRI1 KINASE INHIBITOR 1 (BKI1), which binds to its intracellular kinase domain. plos.orgfrontiersin.org

BAK1, another LRR-RLK also known as SOMATIC EMBRYOGENESIS RECEPTOR KINASE 3 (SERK3), functions as a crucial co-receptor in brassinosteroid signaling. mdpi.combiorxiv.orgpnas.org Ligand binding to BRI1 promotes the dissociation of the inhibitor BKI1 and facilitates the heterodimerization of BRI1 with BAK1. nih.govplos.org This interaction between BRI1 and BAK1 is a pivotal event, leading to the transphosphorylation of their respective intracellular kinase domains. plos.orgbiorxiv.org This reciprocal phosphorylation fully activates the receptor complex, enabling it to phosphorylate downstream signaling components and propagate the signal. plos.orgfrontiersin.org The formation of the BRI1-BAK1 complex is essential for initiating the signal transduction cascade. oup.com

The binding of brassinosteroids to the BRI1 receptor is a highly specific interaction. The minimal binding domain on BRI1 has been identified as a 94-amino acid region composed of an island domain (ID) located between LRR21 and LRR22, along with the flanking LRR22 (ID-LRR22). researchgate.netnih.govoup.com While BRI1 binds multiple brassinosteroids, it does so with varying affinities. Molecular dynamics simulations suggest that Castasterone has a lower binding affinity for BRI1 compared to brassinolide (B613842), the most active brassinosteroid. biorxiv.orgnih.gov This difference in affinity is attributed to Castasterone's inability to form certain hydrogen-bonding interactions within the binding pocket that brassinolide can. nih.gov Despite this, Castasterone is a potent activator of the BRI1 signaling pathway. nih.gov The development of fluorescently labeled Castasterone analogs, such as Alexa Fluor 647-castasterone (AFCS), has been instrumental in visualizing the receptor-ligand complexes and their trafficking within living plant cells. researchgate.netugent.benih.gov

Intracellular Signal Transduction Cascade

Once the BRI1-BAK1 receptor complex is activated at the plasma membrane, the signal is transmitted into the cell's interior through a phosphorylation cascade. researchgate.netresearchgate.net This cascade ultimately leads to changes in the phosphorylation status and activity of key transcription factors in the nucleus. lilab-ecust.cn

The activation of the BRI1-BAK1 complex initiates a sequence of phosphorylation events. researchgate.net The activated receptors transphosphorylate each other, which enhances their kinase activity. frontiersin.orgbiorxiv.org The activated BRI1-BAK1 complex then phosphorylates downstream targets, including BR-SIGNALING KINASES (BSKs). mdpi.comuniprot.org Phosphorylated BSKs then bind to and activate the phosphatase BRI1 SUPPRESSOR 1 (BSU1). mdpi.comlilab-ecust.cn This activation of a phosphatase is a key step that links the receptor complex to the regulation of downstream negative regulators.

A central negative regulator in the brassinosteroid signaling pathway is the glycogen (B147801) synthase kinase-3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2). mdpi.comlilab-ecust.cn In the absence of Castasterone, BIN2 is active and phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). oup.commdpi.com This phosphorylation inhibits their function by promoting their retention in the cytoplasm and marking them for degradation. oup.commdpi.com

The signal initiated by Castasterone leads to the activation of the BSU1 phosphatase. mdpi.comlilab-ecust.cn Activated BSU1 directly dephosphorylates a conserved phosphotyrosine residue on BIN2, which leads to the inactivation of BIN2's kinase activity. lilab-ecust.cnmdpi.com The inhibition of BIN2 allows another phosphatase, Protein Phosphatase 2A (PP2A), to dephosphorylate BZR1 and BES1. oup.com The unphosphorylated, active forms of BZR1 and BES1 can then accumulate in the nucleus, where they bind to target gene promoters to regulate the expression of brassinosteroid-responsive genes, thereby controlling plant growth and development. oup.comresearchgate.net

Activation of Positive Regulators (e.g., BSU1 phosphatase)

Upon perception of castasterone by the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), a phosphorylation cascade is initiated. mdpi.commdpi.com This activation leads to the phosphorylation of downstream cytoplasmic kinases, including BRASSINOSTEROID-SIGNALING KINASES (BSKs) and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1). oup.commdpi.com These activated kinases, in turn, phosphorylate and activate the phosphatase BRI1 SUPPRESSOR 1 (BSU1). oup.commdpi.commdpi.com

BSU1 is a key positive regulator in the castasterone signaling pathway. mdpi.comnih.gov Its primary function is to dephosphorylate and inactivate BRASSINOSTEROID INSENSITIVE 2 (BIN2), a glycogen synthase kinase 3 (GSK3)-like kinase that acts as a negative regulator of the pathway. mdpi.commdpi.comfrontiersin.org By inactivating BIN2, BSU1 effectively removes the brakes on the signaling cascade, allowing for the activation of downstream components. mdpi.comnih.gov In vitro studies have demonstrated that recombinant BSU1 can dephosphorylate BES1 that has been previously phosphorylated by BIN2, albeit with low efficiency. nih.gov This activation of BSU1 is a critical step that shifts the balance from a repressed state to an active signaling state in the presence of castasterone. oup.commdpi.com

Nuclear Translocation and Transcription Factor Regulation

The inactivation of BIN2 sets in motion a series of events that culminate in the nucleus, directly impacting gene expression. mdpi.comnih.gov

At the heart of nuclear signaling are the transcription factors BES1 and its homolog BZR1. nih.govoup.com In the absence of castasterone, BIN2 actively phosphorylates BES1 and BZR1. mdpi.comnih.gov This phosphorylation has several inhibitory consequences: it promotes their interaction with 14-3-3 proteins, leading to their retention in the cytoplasm, and it can also target them for degradation by the proteasome. nih.govnih.govmdpi.com

When castasterone signaling is active and BIN2 is inactivated by BSU1, BES1 and BZR1 are dephosphorylated by PROTEIN PHOSPHATASE 2A (PP2A). mdpi.commdpi.com This dephosphorylation is the critical switch that allows BES1 and BZR1 to accumulate in the nucleus. mdpi.comnih.govmdpi.com Once in the nucleus, the unphosphorylated forms of BES1 and BZR1 are active and can bind to specific DNA sequences to regulate the expression of target genes. nih.govresearchgate.net

Dephosphorylated BES1 and BZR1 directly bind to the promoters of BR-responsive genes to either activate or repress their transcription. oup.comnih.gov They recognize specific DNA motifs, including the BR Response Element (BRRE) (CGTGC/TG) and the E-box (CANNTG). mdpi.comresearchgate.net The binding of these transcription factors to promoter regions initiates the recruitment of the transcriptional machinery, leading to changes in the expression levels of a vast number of genes. oup.combiomarker.com.cn This modulation of gene expression is the ultimate output of the castasterone signaling pathway, orchestrating the various physiological responses attributed to brassinosteroids. oup.commdpi.com

To understand the full scope of castasterone's influence, researchers have employed techniques like cDNA microarrays to identify genes whose expression is altered in response to brassinosteroids. ibcas.ac.cnnih.gov In one such study using an Arabidopsis mutant deficient in BRs, 53 BR-responsive clones were identified from a pool of 13,000. ibcas.ac.cnnih.gov These genes, designated as BR-Responsive (BRR) genes, fall into various functional categories, providing molecular evidence for the diverse roles of brassinosteroids in plant life. ibcas.ac.cnnih.gov

A transcriptomic analysis in Arabidopsis identified 4,498 differentially expressed genes in response to brassinolide treatment. nih.gov This highlights the extensive regulatory network controlled by brassinosteroid signaling.

Table 1: Functional Classification of Identified Brassinosteroid-Responsive (BRR) Genes

| Functional Category | Number of Genes Identified | Examples of Gene Types |

|---|---|---|

| Cell Division/Differentiation | 3 | D-type cyclin gene (CycD3) |

| Plant Stress Responses | 4 | Heat-shock protein genes, cyclophilin gene |

| Transcriptional Regulation/Signal Transduction | 4 | Transcription factors, putative protein kinase gene |

| RNA Splicing/Structure | 3 | Genes related to RNA processing |

| Novel Genes | 19 | Genes with unknown function |

Data sourced from studies on BR-deficient Arabidopsis mutants. ibcas.ac.cnnih.gov

Crosstalk with Other Phytohormone Signaling Pathways

The castasterone signaling pathway does not operate in isolation. It engages in extensive crosstalk with other phytohormone signaling networks, allowing for an integrated response to various developmental and environmental cues. oup.com

A significant body of evidence points to a synergistic and interdependent relationship between brassinosteroids and auxins, another critical class of plant hormones. biologists.comoup.comfrontiersin.org This interaction occurs at multiple levels of their respective signaling and biosynthetic pathways.

BZR1, a key transcription factor in the castasterone pathway, has been shown to regulate the expression of numerous genes involved in auxin biosynthesis, transport, and signaling. biologists.com Conversely, auxin can influence brassinosteroid biosynthesis by regulating the expression of genes like DWARF4 (DWF4), which encodes a key enzyme in the BR biosynthetic pathway. frontiersin.orgfrontiersin.org Treatment with auxin can increase the expression of DWF4 and consequently elevate endogenous BR levels. frontiersin.org

Furthermore, some genes contain both BRRE/E-box and Auxin Response Elements (AuxREs) in their promoters, allowing for direct transcriptional regulation by both pathways. frontiersin.org This co-regulation of target genes is a clear molecular basis for the synergistic effects observed between castasterone and auxin in processes like hypocotyl elongation. biologists.comfrontiersin.org The repressive auxin response factor, ARF2, has also been identified as a substrate for the BIN2 kinase, representing a direct point of crosstalk between the two hormone pathways. oup.com

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| BRASSINAZOLE-RESISTANT 1 | BZR1 |

| BRI1-EMS-SUPPRESSOR 1 | BES1 |

| BRI1 SUPPRESSOR 1 | BSU1 |

| BRASSINOSTEROID INSENSITIVE 1 | BRI1 |

| BRASSINOSTEROID INSENSITIVE 2 | BIN2 |

| BRI1-ASSOCIATED RECEPTOR KINASE 1 | BAK1 |

| BRASSINOSTEROID-SIGNALING KINASES | BSKs |

| CONSTITUTIVE DIFFERENTIAL GROWTH 1 | CDG1 |

| PROTEIN PHOSPHATASE 2A | PP2A |

| DWARF4 | DWF4 |

| AUXIN RESPONSE FACTOR 2 | ARF2 |

| Castasterone | CS |

Interactions with Salicylic (B10762653) Acid

The interaction between castasterone and salicylic acid (SA) is a critical component of the plant's defense system, often exhibiting a synergistic relationship to enhance pathogen resistance. carnegiescience.edu This mutual potentiation occurs at both the biosynthetic and signaling levels.

Research in Arabidopsis thaliana has revealed a mechanism of reciprocal regulation. The castasterone-activated transcription factor BZR1 directly binds to the promoter of ISOCHORISMATE SYNTHASE 1 (ICS1), a key gene in SA biosynthesis. carnegiescience.edu This binding upregulates ICS1 expression, leading to increased endogenous SA levels, particularly upon pathogen infection. carnegiescience.edu Conversely, the SA-responsive transcription factors TGA1 and TGA4 bind to the promoter of the BR biosynthetic gene CYP85A1, which encodes the C-6 oxidase that catalyzes the formation of castasterone. carnegiescience.edu In tga1 tga4 double mutants, the expression of CYP85A1 is significantly reduced, resulting in lower levels of castasterone. carnegiescience.edu This mutual upregulation of SA and castasterone levels enhances the plant's resistance to bacterial pathogens. carnegiescience.edu

However, the nature of this interaction can be context-dependent. In rice, brassinosteroids have been shown to negatively regulate the SA pathway while promoting the jasmonic acid (JA) pathway, leading to increased susceptibility to the brown planthopper. oup.com This suggests that the interplay between castasterone and SA is tailored to the specific biotic threat. Further complexity is indicated by studies on soybean, where treatment with 24-epicastasterone (B1146225) under optimal conditions led to a decrease in SA levels but an increase in its precursor, benzoic acid, pointing to multiple layers of regulation. mdpi.com

Table 1: Molecular Interactions between Castasterone and Salicylic Acid Signaling

| Interacting Component (BR Pathway) | Interacting Component (SA Pathway) | Interaction Mechanism | Outcome | Plant Species |

| BZR1 (Transcription Factor) | ICS1 (SA Biosynthesis Gene) | BZR1 directly binds to the ICS1 promoter, upregulating its expression. | Increased endogenous SA levels; enhanced pathogen resistance. carnegiescience.edu | Arabidopsis thaliana |

| CYP85A1 (Castasterone Biosynthesis Gene) | TGA1/TGA4 (Transcription Factors) | TGA1 and TGA4 bind to the CYP85A1 promoter, enhancing its expression. | Increased castasterone biosynthesis; enhanced pathogen resistance. carnegiescience.edu | Arabidopsis thaliana |

| BR Signaling | SA Pathway | BR signaling downregulates SA pathway genes. | Reduced SA content; increased susceptibility to brown planthopper. oup.com | Rice (Oryza sativa) |

| 24-Epicastasterone (Exogenous) | SA and Benzoic Acid | Decreases endogenous SA levels while increasing the precursor benzoic acid. | Altered SA homeostasis under non-stress conditions. mdpi.com | Soybean (Glycine max) |

Interactions with Jasmonic Acid

The crosstalk between castasterone and jasmonic acid (JA) is multifaceted, demonstrating both antagonistic and synergistic interactions that are crucial for balancing plant growth and defense. oup.commdpi.com

A significant point of antagonistic interaction involves the kinase BR-INSENSITIVE 2 (BIN2), a key negative regulator in the castasterone signaling pathway. mdpi.com While BIN2 phosphorylates and inactivates the BR transcription factors BZR1/BES1 to suppress growth, it positively regulates JA signaling. mdpi.com BIN2 achieves this by phosphorylating and promoting the degradation of JASMONATE ZIM-DOMAIN (JAZ) proteins, which are repressors of the JA response. mdpi.com Therefore, when castasterone is present and binds to its receptor, BIN2 activity is inhibited. This simultaneously activates BR-mediated growth and suppresses the JA signaling pathway by allowing JAZ repressors to accumulate. mdpi.com This antagonistic relationship is supported by findings in soybean, where the application of 24-epicastasterone decreased the endogenous levels of both JA and its bioactive conjugate, JA-isoleucine (JA-Ile). mdpi.com

Conversely, synergistic interactions have been observed, particularly in response to insect herbivory. In rice, BRs mediate susceptibility to the brown planthopper by suppressing the SA pathway in a manner that depends on the JA pathway. oup.com This indicates a positive regulatory role for BRs on the JA pathway in this specific defense context. oup.com Studies in tobacco overexpressing a gene for castasterone synthesis (SoCYP85A1) also point to a defense-related interaction. While castasterone accumulation alone did not alter JA levels, the levels of both hormones were modulated following pathogen infection, suggesting a coordinated role in the defense response. frontiersin.org

Table 2: Molecular Interactions between Castasterone and Jasmonic Acid Signaling

| Interacting Component (BR Pathway) | Interacting Component (JA Pathway) | Interaction Mechanism | Predominant Outcome | Context |

| BIN2 (Kinase) | JAZ Proteins (Repressors) | BIN2 phosphorylates and destabilizes JAZ proteins, activating JA signaling. Castasterone signaling inhibits BIN2. | Antagonism: Castasterone signaling leads to JAZ accumulation and suppression of JA responses. mdpi.com | Growth-Defense Balance |

| BR Signaling | JA Pathway | BR signaling upregulates JA pathway genes. | Synergism: BRs enhance JA-mediated responses. oup.com | Rice defense against brown planthopper |

| Castasterone (Endogenous) | JA (Endogenous) | Levels of both hormones are altered upon pathogen challenge. | Coordinated regulation. frontiersin.org | Tobacco defense against Phytophthora nicotianae |

| 24-Epicastasterone (Exogenous) | JA and JA-Ile | Application of epicastasterone (B15288839) leads to a decrease in JA and JA-Ile levels. | Antagonism. mdpi.com | Soybean under optimal conditions |

Interactions with Abscisic Acid

The relationship between castasterone and abscisic acid (ABA) is predominantly antagonistic, with the two hormones exerting opposing effects on key developmental processes such as seed germination and plant growth. frontiersin.orgtandfonline.com This crosstalk is managed through multiple points of interaction at the levels of hormone biosynthesis and signal transduction. tandfonline.comportlandpress.com

At the biosynthetic level, castasterone signaling directly inhibits the production of ABA. tandfonline.com Research has shown that BR-deficient mutants, such as cyp85a1 cyp85a2, accumulate higher levels of endogenous ABA. tandfonline.com The BR-responsive transcription factor BZR1 has been identified as a direct repressor of ABA-DEFICIENT 2 (ABA2), a gene encoding a key enzyme in the ABA biosynthesis pathway. tandfonline.com When castasterone signaling is active, BZR1 suppresses ABA2 expression, thus lowering cellular ABA concentrations. tandfonline.com

The signaling pathways also exhibit intricate antagonistic crosstalk:

BIN2 and ABA Signaling Components : The BR-inhibitory kinase BIN2 can phosphorylate and activate SnRK2 kinases, which are central positive regulators in the ABA pathway. portlandpress.com Furthermore, BIN2 phosphorylates the ABA-responsive transcription factor ABI5, promoting ABA-mediated responses like the inhibition of seed germination. portlandpress.com Thus, active castasterone signaling, by inhibiting BIN2, indirectly dampens the ABA response. portlandpress.com

BES1 and ABI3 Interaction : The BR transcription factor BES1 can repress the expression of ABSCISIC ACID INSENSITIVE 3 (ABI3), another key transcription factor in the ABA pathway, thereby antagonizing ABA signaling. portlandpress.com

BAK1 Co-receptor Crosstalk : The BR co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1) also functions as a point of integration. BAK1 can interact with and be inhibited by the ABA signaling phosphatase ABI1, while it can interact with and phosphorylate the kinase OST1 (SnRK2.6) to promote ABA-induced stomatal closure. portlandpress.com Brassinosteroid binding to the receptor complex inhibits this process, showcasing a direct conflict between the two hormones at the cell surface. portlandpress.com

Table 3: Antagonistic Interactions between Castasterone and Abscisic Acid Signaling

| Level of Interaction | BR Pathway Component | ABA Pathway Component | Mechanism of Interaction | Overall Effect |

| Biosynthesis | BZR1 (Transcription Factor) | ABA2 (Biosynthesis Gene) | BZR1 directly binds to the ABA2 promoter and represses its expression. tandfonline.com | Castasterone signaling reduces ABA production. |

| Signaling Cascade | BIN2 (Kinase) | ABI5 (Transcription Factor) / SnRK2s (Kinases) | BIN2 phosphorylates and activates ABI5 and SnRK2s, promoting the ABA response. Castasterone signaling inhibits BIN2. portlandpress.com | Castasterone signaling suppresses ABA signal transduction. |

| Signaling Cascade | BES1 (Transcription Factor) | ABI3 (Transcription Factor Gene) | BES1 represses the expression of ABI3. portlandpress.com | Castasterone signaling downregulates a key ABA-responsive factor. |

| Receptor Complex | BAK1 (Co-receptor) | OST1 (Kinase) / ABI1 (Phosphatase) | BAK1 interacts with OST1 and ABI1 to regulate stomatal closure. This is modulated by both BR and ABA. portlandpress.com | BR and ABA have opposing effects on stomatal regulation via BAK1. |

Interactions with Gibberellins

The core of the signaling interaction lies in the direct physical association between the primary transcription factors of both pathways. nih.govresearchgate.net DELLA proteins, which are nuclear repressors of GA signaling, directly interact with the castasterone-activated transcription factors BZR1 and BES1. mdpi.comnih.gov This interaction inhibits the ability of BZR1/BES1 to bind to the DNA of their target genes, thereby restraining BR-mediated growth. researchgate.net The presence of bioactive GA leads to the degradation of DELLA proteins. This degradation releases BZR1/BES1 from DELLA-mediated inhibition, allowing them to fully activate the expression of growth-promoting genes. nih.govresearchgate.net Consequently, many GA-induced growth responses require a functional BR signaling pathway. nih.gov

In addition to this signaling nexus, castasterone signaling actively promotes GA biosynthesis, creating a positive feedback system. The BR-activated transcription factor BZR1 has been shown to directly bind to the promoters of GA biosynthesis genes, such as GA20 oxidase (GA20ox) in Arabidopsis and D18/GA3ox-2 in rice, leading to their upregulation. frontiersin.orgnih.govresearchgate.net This action increases the levels of bioactive GAs. nih.gov This integrated model suggests that castasterone signaling enhances GA production, which in turn degrades DELLA proteins, further amplifying the activity of BZR1 and BES1 to robustly promote plant growth. mdpi.com

Table 4: Molecular Interactions between Castasterone and Gibberellin Signaling

| Type of Crosstalk | BR Pathway Component | GA Pathway Component | Mechanism of Interaction | Outcome |

| Signaling | BZR1/BES1 (Transcription Factors) | DELLA Proteins (Repressors) | DELLA proteins physically bind to BZR1/BES1, preventing them from activating target genes. mdpi.comnih.govresearchgate.net | Synergism: GA-induced degradation of DELLAs releases BZR1/BES1, promoting growth. |

| Metabolic | BZR1 (Transcription Factor) | GA20ox / GA3ox (Biosynthesis Genes) | BZR1 directly binds to the promoters of GA biosynthesis genes, upregulating their expression. frontiersin.orgnih.govresearchgate.net | Synergism: Castasterone signaling increases the level of bioactive GAs. |

Castasterone in Non Plant Systems Research

Neurodegenerative Diseases Research

The potential neuroprotective effects of castasterone and other brassinosteroids are an emerging area of scientific inquiry. Research suggests that these compounds may be beneficial in the context of neurodegenerative diseases by promoting the growth and differentiation of neurons. Studies have explored the role of brassinosteroids in models of neurodegenerative conditions like Parkinson's disease. For instance, some brassinosteroids have been evaluated for their neuroprotective actions against MPP+-induced neuronal damage in PC12 cells, a common in vitro model for Parkinson's disease research. mdpi.com

Furthermore, research has pointed to the potential of castasterone, isolated from Centella asiatica, in protecting against DNA damage, a factor implicated in the pathogenesis of cardiovascular and neurodegenerative diseases. researchgate.netkaust.edu.sa In one study, castasterone demonstrated an ability to inhibit hydrogen peroxide (H2O2)-induced DNA damage in a single-cell gel electrophoresis (comet) assay. researchgate.net The connection between DNA damage and neurodegenerative disorders like Alzheimer's disease underscores the relevance of such findings. scirp.org While direct and extensive research on castasterone in specific neurodegenerative disease models is still developing, the foundational evidence of its neuroprotective and DNA-protective properties suggests a promising avenue for future investigation. researchgate.net

Anti-inflammatory Research

Castasterone has demonstrated notable anti-inflammatory properties in various preclinical studies. It has been shown to inhibit the production of inflammatory mediators, which could be beneficial in chronic inflammatory conditions. The anti-inflammatory effects of brassinosteroids, the class of compounds to which castasterone belongs, are thought to be mediated through the modulation of key signaling pathways involved in inflammation.

One of the primary mechanisms implicated in the anti-inflammatory action of related compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins. For example, studies on other brassinosteroids have shown a reduction in cytokine production in lipopolysaccharide (LPS)-activated macrophages. nih.gov LPS is a potent inducer of inflammation commonly used in research models. nih.gov The ability to modulate these pathways suggests a potential therapeutic role for castasterone in inflammatory diseases. nih.govsemanticscholar.org

| Model System | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|

| LPS-activated macrophages | Reduced production of pro-inflammatory cytokines. | Inhibition of NF-κB and JAK-STAT pathways. | nih.gov |

| HSV-1 infected epithelial cells | Enhanced pro-inflammatory cytokine production, evoking an innate immune response. | Modulation of immune cell function. | nih.gov |

Antioxidant Characteristics and Therapeutic Interventions

Castasterone is recognized as a natural antioxidant with the ability to mitigate oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Castasterone helps to reduce the formation of free radicals and inhibit oxidative stress.

Studies have demonstrated that castasterone can enhance the activity of the plant's antioxidant defense system. For instance, in Brassica juncea under copper stress, castasterone application increased the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and polyphenol oxidase (PPO). tandfonline.comtandfonline.com It also reduced the accumulation of hydrogen peroxide and superoxide anion radicals, which are damaging ROS. nih.gov This enhancement of the enzymatic and non-enzymatic antioxidant systems helps to protect cells from oxidative damage. tandfonline.comnih.govbohrium.com Research also suggests that some related compounds may exert their antioxidant effects by up-regulating the Nrf2/ARE pathway, a critical signaling pathway in cellular defense against oxidative stress. researchgate.net

| Enzyme | Effect of Castasterone Treatment | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased activity | tandfonline.comtandfonline.com |

| Catalase (CAT) | Increased activity | tandfonline.comtandfonline.com |

| Polyphenol Oxidase (PPO) | Increased activity | tandfonline.com |

| Ascorbate Peroxidase (APOX) | Increased activity | nih.gov |

| Glutathione Reductase (GR) | Increased activity | nih.gov |

Role in Animal Cell Proliferation and Differentiation

Beyond its effects in plant systems, castasterone has been shown to influence the proliferation and differentiation of animal cells. This suggests that its biological activities may extend to mammalian systems, opening up avenues for therapeutic research. researchgate.net

Research has indicated that castasterone can promote the proliferation of certain cell types, such as skin cells, which may contribute to processes like wound healing. In the context of cancer research, studies on human small-cell lung cancer (SCLC) cells have shown that castasterone is pharmacologically active. um.edu.mtnih.gov It was found to be cytotoxic to both drug-sensitive and drug-resistant SCLC cell lines. nih.govmdpi.com Interestingly, pre-incubation with castasterone was able to reverse drug resistance to conventional chemotherapy agents like etoposide (B1684455) and doxorubicin (B1662922) in resistant SCLC cells. um.edu.mtnih.gov Further investigation into the mechanism of action revealed that castasterone is pro-apoptotic, meaning it can induce programmed cell death in cancer cells. nih.govmdpi.com This was evidenced by the induction of single-strand DNA breaks. nih.gov Additionally, castasterone treatment led to a reduction in the transcriptional activator β-catenin, suggesting it may act by negatively regulating the Wnt signaling pathway, which is often overactive in cancers. nih.govresearchgate.net

| Cell Line Type | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Drug-sensitive (H69) | Cytotoxicity (IC50 = 1.0 μM) | Induction of apoptosis | nih.govmdpi.com |

| Drug-resistant (VPA17) | Cytotoxicity (IC50 = 1.0 μM) | Induction of apoptosis | nih.govmdpi.com |

| Drug-resistant (VPA17) | Reversal of resistance to etoposide and doxorubicin | Synergistic action with chemotherapy drugs, acting on different pathways | um.edu.mtnih.gov |

| SCLC Cells | Reduction in β-catenin levels | Negative regulation of Wnt signaling pathway | nih.govresearchgate.net |

Methodological Approaches in Castasterone Research

Analytical Techniques for Quantification and Identification

The accurate quantification and identification of castasterone in complex biological matrices necessitate the use of highly sensitive and specific analytical methodologies. Researchers employ a variety of chromatographic and mass spectrometric techniques to isolate and characterize this brassinosteroid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of castasterone; however, due to the low volatility of this and other brassinosteroids, a derivatization step is essential prior to analysis. This chemical modification increases the volatility and thermal stability of the compound, making it suitable for GC analysis.

Common derivatization procedures for castasterone involve the formation of bismethaneboronate or methaneboronate-trimethylsilyl derivatives. oup.com The hydroxyl groups in the castasterone molecule are targeted by these derivatizing agents. For instance, treatment with methylboronic acid in pyridine can be used, or a two-step process involving methyl boronation of the side chain followed by trimethylsilylation of the C-3 hydroxy group. oup.com

Research Findings:

GC-MS has been instrumental in the identification of castasterone in various plant sources. For example, castasterone was successfully identified in the pollen of Lilium elegans and sunflower (Helianthus annuus L.) after derivatization to its bismethaneboronate. tandfonline.comtandfonline.com In these studies, the mass spectra of the derivatized castasterone from the plant samples were compared with those of authentic standards to confirm its identity. tandfonline.comtandfonline.com The amount of castasterone in Lilium elegans pollen was estimated to be in the range of 10-50 ng/g fresh weight. tandfonline.com Similarly, GC-MS analysis of extracts from Brassica juncea L. plants subjected to nickel stress also confirmed the presence of castasterone. researchgate.net

The table below summarizes typical GC-MS parameters used for the analysis of derivatized castasterone.

| Parameter | Description |

| Derivatization | Bismethaneboronate or Methaneboronate-trimethylsilyl |

| GC Column | Typically a fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl polymethylsiloxane) |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become an increasingly popular and powerful tool for castasterone analysis. oup.com Its primary advantages include high sensitivity, selectivity, and the ability to analyze castasterone without the need for derivatization, which simplifies sample preparation. oup.comresearchgate.net

Non-Derivatization Methods:

Direct analysis of underivatized castasterone is possible using LC-MS/MS. A simple and rapid high-performance liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the analysis of brassinosteroids, including castasterone, in plants. researchgate.net This approach is noted for its sensitivity, reliability, and speed, making it suitable for trace analysis in complex plant samples. researchgate.net

Derivatization-Based Methods:

To further enhance sensitivity, derivatization can be employed in LC-MS analysis. Derivatization with reagents such as 3-(dimethylamino)-phenylboronic acid (DMAPBA) can improve the mass spectrometric response. oup.com A hybrid strategy combining ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UPLC–MRM3-MS) has been used to profile castasterone in rice and Arabidopsis samples following derivatization. oup.com

Research Findings:

A study on soybean seeds and leaves developed a fast and simple LC-ESI-MS/MS method for the analysis of underivatized castasterone. researchgate.net The method involved extracting the brassinosteroids with an ice-cold 80% aqueous methanol solution. researchgate.net The protonated molecule [M+H]+ was selected as the precursor ion for tandem mass spectrometry. The successive loss of water molecules from the precursor ion generates characteristic product ions that are used for quantification and confirmation. researchgate.netresearchgate.net

The table below outlines typical parameters for the LC-MS/MS analysis of castasterone.

| Parameter | Description |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with a mixture of water and methanol or acetonitrile, often with a formic acid additive |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or other tandem mass analyzers |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ |

| Product Ions | m/z corresponding to [M+H-H2O]+, [M+H-2H2O]+, etc. for confirmation and quantification |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique used in the analysis of castasterone, often coupled with various detectors. While HPLC can be used as a purification step prior to GC-MS or LC-MS analysis, it can also be employed for quantification when paired with a suitable detector.

Due to the lack of a strong chromophore in the castasterone molecule, UV detection is generally not sensitive enough for the trace amounts found in biological samples. Therefore, derivatization is often required to introduce a fluorescent tag, enabling highly sensitive fluorescence detection (HPLC-FLD).

Research Findings:

A fluorescence HPLC microanalytical method has been developed for the identification of castasterone. tandfonline.com In a study on sunflower pollen, biologically active fractions from a preliminary separation were converted to bis-9-phenanthreneboronates. This derivatization attaches a fluorescent moiety to the castasterone molecule. The derivatized sample was then analyzed by HPLC with a fluorometric detector. tandfonline.com This method proved to be a useful tool for the identification of castasterone in the pollen extract. tandfonline.com

The table below summarizes the components of an HPLC-FLD method for castasterone analysis.

| Component | Description |

| Derivatization Reagent | 9-phenanthreneboronic acid |

| Stationary Phase | Reversed-phase column (e.g., C18) |

| Mobile Phase | Typically a mixture of acetonitrile and water |

| Detector | Fluorescence Detector (FLD) |

| Excitation Wavelength | 305 nm (for 9-phenanthreneboronates) |

| Emission Wavelength | 375 nm (for 9-phenanthreneboronates) |

Isotope Dilution Methods

Isotope dilution mass spectrometry is considered a gold standard for the accurate quantification of endogenous compounds, including castasterone. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass.

For castasterone, a commonly used internal standard is deuterium-labeled castasterone, such as [26, 28-2H6]castasterone. oup.comoup.com This labeled standard is added to the sample at the beginning of the extraction process. Because the labeled standard has nearly identical chemical and physical properties to the endogenous castasterone, it experiences the same losses during sample preparation and ionization suppression or enhancement effects during mass spectrometric analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the added internal standard, a highly accurate and precise quantification can be achieved. oup.com

This approach corrects for variations in extraction efficiency and matrix effects, thereby ensuring the reliability of the quantitative data. oup.com Isotope dilution methods can be applied in conjunction with both GC-MS and LC-MS analyses. oup.comoup.com

Bioassays for Activity Assessment

Bioassays are essential tools for determining the biological activity of castasterone and for guiding the purification of this compound from natural sources. These assays rely on observing a specific and quantifiable physiological response in a plant system upon application of the test compound.

Rice Lamina Inclination Bioassay

The rice lamina inclination bioassay is a highly sensitive and specific test for brassinosteroids, including castasterone. mdpi.com This assay measures the angle of inclination of the lamina (leaf blade) of rice seedlings relative to the leaf sheath. Brassinosteroids cause a characteristic bending at the lamina joint, and the degree of this bending is proportional to the concentration of the active compound.

The assay is performed on etiolated rice seedlings. Segments containing the second leaf lamina joint are excised and incubated in solutions containing different concentrations of castasterone. After a set incubation period, the angle between the lamina and the sheath is measured.

Research Findings: